molecular formula C16H14Cl2N2O B11292781 5,6-dichloro-2-[(3,4-dimethylphenoxy)methyl]-1H-benzimidazole

5,6-dichloro-2-[(3,4-dimethylphenoxy)methyl]-1H-benzimidazole

Cat. No.: B11292781
M. Wt: 321.2 g/mol
InChI Key: GRXDSXGAKSXTKY-UHFFFAOYSA-N
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Description

5,6-DICHLORO-2-[(3,4-DIMETHYLPHENOXY)METHYL]-1H-1,3-BENZODIAZOLE is a chemical compound known for its unique structure and properties. It belongs to the class of benzimidazole derivatives, which are known for their wide range of biological activities. This compound is characterized by the presence of two chlorine atoms and a dimethylphenoxy group attached to the benzimidazole core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,6-DICHLORO-2-[(3,4-DIMETHYLPHENOXY)METHYL]-1H-1,3-BENZODIAZOLE typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of the benzimidazole core, which is achieved by the condensation of o-phenylenediamine with an appropriate aldehyde or ketone.

    Chlorination: The benzimidazole core is then chlorinated using reagents such as thionyl chloride or phosphorus pentachloride to introduce the chlorine atoms at the 5 and 6 positions.

    Etherification: The final step involves the etherification of the chlorinated benzimidazole with 3,4-dimethylphenol in the presence of a base like potassium carbonate to form the desired compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

5,6-DICHLORO-2-[(3,4-DIMETHYLPHENOXY)METHYL]-1H-1,3-BENZODIAZOLE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone) to form corresponding quinones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride to yield the corresponding reduced products.

    Substitution: The chlorine atoms in the compound can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Oxidation: DDQ in acetonitrile under UV light.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as triethylamine.

Major Products Formed

    Oxidation: Quinones.

    Reduction: Reduced benzimidazole derivatives.

    Substitution: Substituted benzimidazole derivatives with various functional groups.

Scientific Research Applications

5,6-DICHLORO-2-[(3,4-DIMETHYLPHENOXY)METHYL]-1H-1,3-BENZODIAZOLE has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly for its ability to interact with specific biological targets.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5,6-DICHLORO-2-[(3,4-DIMETHYLPHENOXY)METHYL]-1H-1,3-BENZODIAZOLE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, leading to the modulation of their activity. The exact pathways and targets depend on the specific biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 5,6-Dichloro-2-methylbenzimidazole
  • 5,6-Dichloro-2-phenylbenzimidazole
  • 5,6-Dichloro-2-(2,3-dimethoxyphenyl)-1H-benzimidazole

Uniqueness

5,6-DICHLORO-2-[(3,4-DIMETHYLPHENOXY)METHYL]-1H-1,3-BENZODIAZOLE is unique due to the presence of the 3,4-dimethylphenoxy group, which imparts distinct chemical and biological properties compared to other benzimidazole derivatives. This structural feature can influence the compound’s reactivity, solubility, and interaction with biological targets, making it a valuable compound for various applications.

Properties

Molecular Formula

C16H14Cl2N2O

Molecular Weight

321.2 g/mol

IUPAC Name

5,6-dichloro-2-[(3,4-dimethylphenoxy)methyl]-1H-benzimidazole

InChI

InChI=1S/C16H14Cl2N2O/c1-9-3-4-11(5-10(9)2)21-8-16-19-14-6-12(17)13(18)7-15(14)20-16/h3-7H,8H2,1-2H3,(H,19,20)

InChI Key

GRXDSXGAKSXTKY-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)OCC2=NC3=CC(=C(C=C3N2)Cl)Cl)C

Origin of Product

United States

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